2-(1-Methylhydrazino)-5-nitropyridine chemical structure and properties
2-(1-Methylhydrazino)-5-nitropyridine chemical structure and properties
The Chemical and Synthetic Architecture of 2-(1-Methylhydrazino)-5-nitropyridine: A Technical Guide for Drug Discovery
Introduction & Strategic Importance
In the landscape of medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—frequently relies on privileged bicyclic heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. 2-(1-Methylhydrazino)-5-nitropyridine serves as a critical bifunctional building block in the synthesis of these complex architectures. As a Senior Application Scientist, mastering the reactivity, regioselectivity, and handling of this intermediate is paramount for downstream success. This whitepaper dissects the structural properties, mechanistic behavior, and field-validated synthetic protocols for this compound.
Chemical Structure and Quantitative Properties
2-(1-Methylhydrazino)-5-nitropyridine is characterized by a highly polarized "push-pull" electronic system. The strongly electron-withdrawing nitro group at the C5 position depletes electron density from the pyridine ring, while the electron-donating 1-methylhydrazino group at C2 pushes electron density into the system. This extended conjugation manifests visually, yielding a distinct orange to greenish-yellow solid[1][2].
Table 1: Quantitative and Physicochemical Data
| Property | Value |
| Chemical Name | 2-(1-Methylhydrazino)-5-nitropyridine |
| CAS Registry Number | 41286-79-7[3] |
| Molecular Formula | C₆H₈N₄O₂[4] |
| Molecular Weight | 168.15 g/mol [4] |
| Appearance | Orange to greenish-yellow solid[1][2] |
| Purity Standard | ≥95% (typically >98% for high-throughput screening)[1] |
| Key Structural Features | Pyridine core, C2 1-methylhydrazino group, C5 nitro group |
Mechanistic Insights: SNAr and Regioselectivity
The synthesis of 2-(1-Methylhydrazino)-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyridine and methylhydrazine. Understanding the causality behind this reaction's regioselectivity is crucial for avoiding structural impurities.
The Causality of Regioselectivity: Methylhydrazine possesses two nucleophilic nitrogen atoms, and the regioselectivity of the reaction depends entirely on which nitrogen acts as the primary nucleophile[5]. The internal nitrogen (N-methyl) is inherently more nucleophilic than the terminal primary amine (-NH₂) due to the inductive (+I) electron-donating effect of the methyl group. When reacting with the highly electrophilic C2 position of 2-chloro-5-nitropyridine (activated by the para-like relationship to the C5 nitro group), the attack occurs almost exclusively via the N-methyl nitrogen. This intrinsic regioselectivity acts as a self-purifying feature of the reaction, bypassing the need for tedious chromatographic separation of isomers.
Figure 1: SNAr mechanism highlighting the regioselective attack of methylhydrazine.
Validated Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol (adapted from the analogous synthesis of 2-hydrazino-5-nitropyridine[2]) is designed as a self-validating system. Every step includes in-process controls (IPCs) to verify success before proceeding.
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 equivalent (e.g., 50 mmol, 7.93 g) of 2-chloro-5-nitropyridine in a polar protic solvent mixture (100 mL methanol and 15 mL water).
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Causality: Protic solvents stabilize the anionic Meisenheimer transition state through hydrogen bonding, accelerating the SNAr process while keeping the starting material mobilized[2].
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Temperature Control: Cool the suspension to 0–10 °C using an ice bath.
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Causality: The subsequent addition is highly exothermic. Cooling prevents the thermal decomposition of methylhydrazine and suppresses unwanted bis-substitution side reactions.
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Nucleophile Addition: Add 2.2 equivalents of methylhydrazine dropwise over 15–20 minutes, maintaining the internal temperature below 30 °C.
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Causality: The excess methylhydrazine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
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Self-Validation: The solids will initially go into solution, and the mixture will rapidly transition to a deep greenish-yellow or orange color, indicating the formation of the conjugated product[2].
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Reflux: Remove the ice bath and heat the reaction to reflux for 30–60 minutes.
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Self-Validation: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The high-Rf starting material spot must completely disappear, replaced by a bright yellow, lower-Rf product spot.
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Isolation: Cool the mixture to 0 °C. A thick greenish-yellow to orange precipitate will separate from the solution[2]. Filter the solid under vacuum.
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Purification: Wash the filter cake with ice-cold methanol, followed by a slurry wash in 50 mL of cold water to remove residual methylhydrazine hydrochloride salts. Dry under high vacuum.
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Self-Validation: The isolated yield should be >80%. Final validation is achieved via LC-MS (expected m/z 169.1 [M+H]⁺) and ¹H NMR to confirm the absence of the N-unsubstituted regioisomer.
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Figure 2: Self-validating experimental workflow for synthesizing the target compound.
Applications in Drug Development
The primary utility of 2-(1-Methylhydrazino)-5-nitropyridine lies in its capacity to undergo cyclization. The terminal -NH₂ group of the hydrazine moiety can react with various electrophiles (e.g., orthoesters, aldehydes, or activated carbonyls) to form fused pyrazole rings. Subsequent reduction of the C5 nitro group yields an aniline derivative, which can be further functionalized into amides or ureas. Historically, derivatives of 2-hydrazino-5-nitropyridines have been heavily explored as potential antitumor agents[6], and today, this specific methylated scaffold remains a cornerstone in the rapid generation of kinase-directed compound libraries.
Sources
- 1. CAS: 41286-79-7 | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 41286-79-7 | 4H54-1-HY | MDL MFCD10000050 | 2-(1-Methylhydrazino)-5-nitropyridine | SynQuest Laboratories [synquestlabs.com]
- 4. evitachem.com [evitachem.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
